REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:17])=[C:4]([NH:10][C:11]2C=CC=CC=2)[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].[N-]=C=[O:20].C(C1C2C(=CC=CC=2)C=CC=1)#N>>[Cl:1][C:2]1[C:3]([CH3:17])=[C:4]([N:10]=[C:11]=[O:20])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9] |f:1.2|
|
Name
|
compound 4D
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1C#N)NC1=CC=CC=C1)C
|
Name
|
compound 1B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O.C(#N)C1=CC=CC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1C)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |